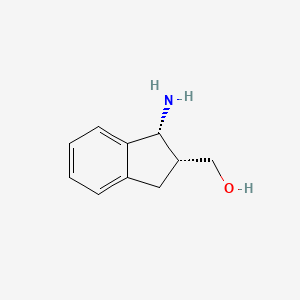![molecular formula C18H15N5O2S B2914930 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034600-96-7](/img/structure/B2914930.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of interest due to its unique structure and potential applications. This compound consists of a thienopyrimidine core fused with a pyrazole ring and a benzamide moiety, which imparts distinct chemical properties and reactivity. It stands at the intersection of multiple fields, including medicinal chemistry, synthetic organic chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions The core thienopyrimidine structure is often synthesized via the cyclization of a suitable thiophene derivative with an appropriate nitrile
Industrial Production Methods
Industrial production methods may include the optimization of the aforementioned synthetic routes on a larger scale, focusing on maximizing yield, purity, and cost-efficiency. Advanced techniques like flow chemistry, microwave-assisted synthesis, and continuous processing might be employed to enhance scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes a variety of chemical reactions including:
Oxidation: : Formation of oxidized derivatives, often using reagents like hydrogen peroxide or manganese dioxide.
Reduction: : Conversion to reduced forms, typically using agents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the aromatic rings or the functional groups attached.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Solvents: : Dimethyl sulfoxide, methanol, and acetonitrile.
Major Products
The major products from these reactions can include various functionalized derivatives of the parent compound, which might display enhanced or altered chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in diverse scientific domains:
Chemistry
In chemistry, it serves as a building block for synthesizing complex organic molecules, aiding in the exploration of new chemical reactions and pathways.
Biology
In biology, it can be used as a molecular probe to study biological processes or as a potential lead compound in the development of new drugs.
Medicine
In medicine, due to its structure, it may possess pharmacological activity, making it a candidate for drug development against various diseases.
Industry
In industry, it could be used in material science for the development of novel materials with specific properties, such as advanced polymers or electronic materials.
Wirkmechanismus
The exact mechanism of action depends on the context of its use. Generally, the compound may interact with specific molecular targets in biological systems, such as enzymes or receptors, modulating their activity. This interaction might involve binding to active sites, altering protein conformation, or influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Comparing N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide with similar compounds:
This compound: stands out due to its thienopyrimidine-pyrazole-benzamide structure.
Similar Compounds
N-(2-thienylmethyl)benzamide: : Lacks the pyrazole ring.
3-(1H-pyrazol-1-yl)benzamide: : Lacks the thienopyrimidine core.
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide: : Acetamide moiety instead of pyrazole.
Hope this detailed article helps in providing a comprehensive understanding of this fascinating compound!
Eigenschaften
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(13-3-1-4-14(11-13)23-8-2-6-21-23)19-7-9-22-12-20-17-15(18(22)25)5-10-26-17/h1-6,8,10-12H,7,9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHPUFJKARYJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2914847.png)
![9-(4-bromophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2914849.png)
![N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2914851.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2914853.png)




![3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2914862.png)



![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)
